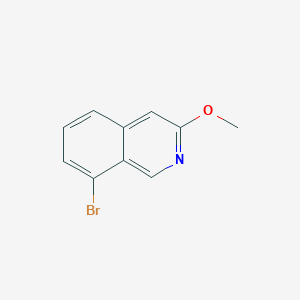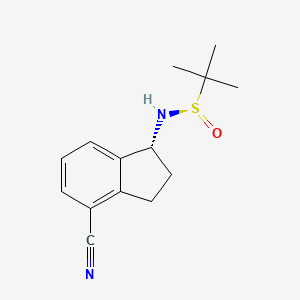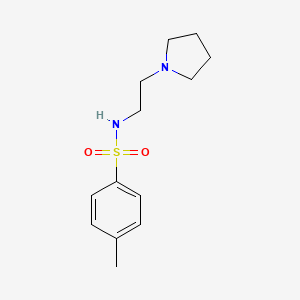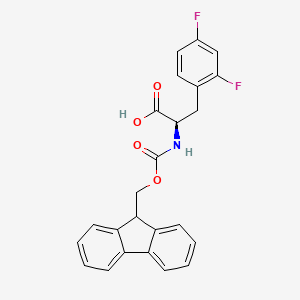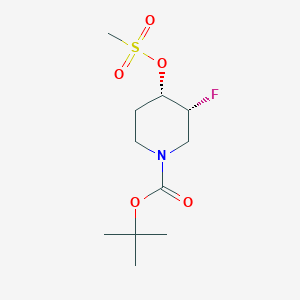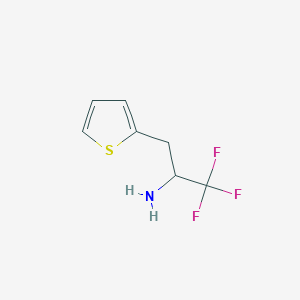![molecular formula C19H27N3O2 B1504882 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine CAS No. 875900-94-0](/img/structure/B1504882.png)
1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and piperazine.
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butyl (dimethyl)silyl group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The alcoholic hydroxy group is protected with tert-butyl (dimethyl)silyl chloride.
Coupling: The protected indole is coupled with piperazine under suitable conditions to form the desired product
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives .
科学研究应用
Chemistry: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine is not well-characterized. it is believed to interact with specific molecular targets and pathways in biological systems, similar to other indole derivatives. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of an indole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
875900-94-0 |
|---|---|
分子式 |
C19H27N3O2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)9-8-15-14-20-17-7-5-4-6-16(15)17/h4-7,14,20H,8-13H2,1-3H3 |
InChI 键 |
FKCFYGHUOXZTAQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


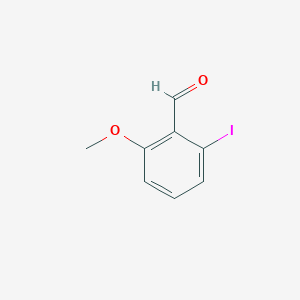
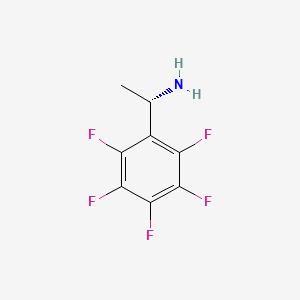
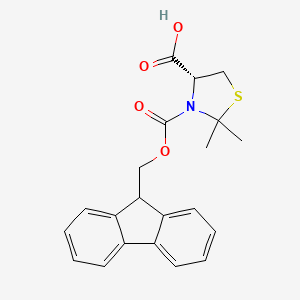
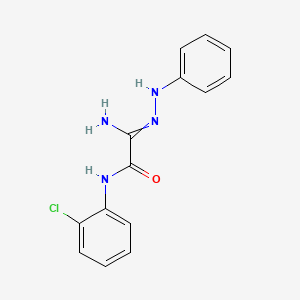
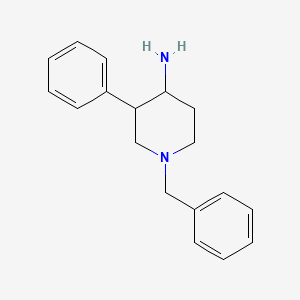
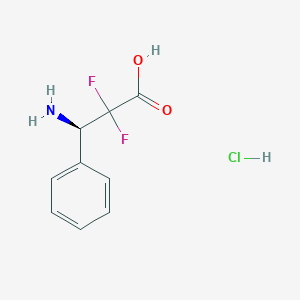
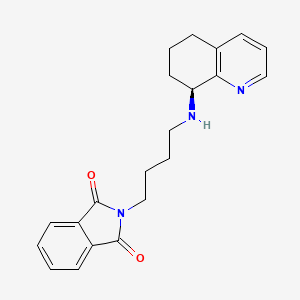
![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)
